molecular formula C23H21ClN2O3 B263301 4-chloro-3-[(4-ethoxybenzoyl)amino]-N-(2-methylphenyl)benzamide

4-chloro-3-[(4-ethoxybenzoyl)amino]-N-(2-methylphenyl)benzamide

Cat. No. B263301
M. Wt: 408.9 g/mol
InChI Key: ZSBZFKYQNVQGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-[(4-ethoxybenzoyl)amino]-N-(2-methylphenyl)benzamide is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as CEP-33779 and is known for its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

CEP-33779 exerts its pharmacological effects by inhibiting the activity of the IKK complex, which is responsible for the activation of the NF-κB pathway. By blocking this pathway, CEP-33779 can reduce inflammation, prevent tumor growth, and modulate the immune response.
Biochemical and Physiological Effects
CEP-33779 has been shown to exhibit a range of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. It can also inhibit the proliferation of cancer cells and induce apoptosis. In addition, it can modulate the activity of immune cells, such as T cells and dendritic cells.

Advantages and Limitations for Lab Experiments

CEP-33779 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily obtained in large quantities and has a high degree of purity. It also exhibits potent pharmacological effects, which makes it a valuable tool for studying various biological processes. However, CEP-33779 also has some limitations. It can be toxic at high concentrations, which can limit its use in certain experiments. It also has a short half-life, which means that it may not be suitable for long-term studies.

Future Directions

There are several future directions for the study of CEP-33779. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, such as cancer, autoimmune disorders, and inflammatory diseases. Another area of interest is the development of new analogs of CEP-33779 that can exhibit improved pharmacological properties, such as increased potency or longer half-life. Finally, there is a need for further research to elucidate the molecular mechanisms underlying the pharmacological effects of CEP-33779.
Conclusion
In conclusion, CEP-33779 is a synthetic compound that exhibits potent pharmacological effects, including anti-inflammatory, anti-tumor, and immunomodulatory properties. It inhibits the activity of the NF-κB pathway by blocking the activity of the IKK complex. CEP-33779 has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of CEP-33779, including its potential as a therapeutic agent and the development of new analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of CEP-33779 involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-methylaniline in the presence of phosphorus oxychloride. The resulting intermediate is then treated with ethyl 4-aminobenzoate to obtain the final product. This method has been optimized to ensure high yield and purity of the compound.

Scientific Research Applications

CEP-33779 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and immunomodulatory properties. It has also been shown to inhibit the activity of the NF-κB pathway, which is involved in various cellular processes, including inflammation, apoptosis, and immune response.

properties

Molecular Formula

C23H21ClN2O3

Molecular Weight

408.9 g/mol

IUPAC Name

4-chloro-3-[(4-ethoxybenzoyl)amino]-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C23H21ClN2O3/c1-3-29-18-11-8-16(9-12-18)22(27)26-21-14-17(10-13-19(21)24)23(28)25-20-7-5-4-6-15(20)2/h4-14H,3H2,1-2H3,(H,25,28)(H,26,27)

InChI Key

ZSBZFKYQNVQGIR-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C)Cl

Origin of Product

United States

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